Cryptomoscatone D2

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cryptomoscatone D2 is a natural product found in Cryptocarya moschata and Cryptocarya mandioccana with data available.

作用機序

Cryptomoscatone D2 is a naturally occurring compound that has been identified as a potent G2 checkpoint inhibitor . This article will delve into the various aspects of its mechanism of action.

Target of Action

The primary target of this compound is the G2 checkpoint in the cell cycle . This checkpoint plays a crucial role in maintaining the integrity of the cell’s DNA before it enters mitosis. If DNA damage is detected, the cell cycle is halted at the G2 checkpoint to allow for repair .

Mode of Action

This compound acts by inhibiting the G2 checkpoint, forcing cells that have been arrested in the G2 phase by DNA damage to enter mitosis . This inhibition is achieved through the compound’s interaction with protein phosphorylation, specifically by inhibiting checkpoint kinases or phosphatases .

Biochemical Pathways

The G2 checkpoint is part of a signal transduction pathway that links DNA damage sensors to the mitosis-inducing kinase CDK1 . When DNA damage is detected, the PIKK family members ATM and ATR are activated, which then phosphorylate a variety of downstream targets, including the effector kinases Chk1 and Chk2. These kinases phosphorylate and inactivate CDC25C, preventing it from dephosphorylating and activating CDK1 . By inhibiting this pathway, this compound disrupts the cell’s ability to halt the cell cycle and repair DNA damage.

Result of Action

The inhibition of the G2 checkpoint by this compound can enhance the killing of cancer cells by ionizing radiation and DNA-damaging chemotherapeutic agents, particularly in cells lacking p53 function . It should be noted that these compounds can be toxic to unirradiated cells at checkpoint inhibitory concentrations .

生化学分析

Biochemical Properties

Cryptomoscatone D2 plays a significant role in biochemical reactions, particularly in the G2 phase of the cell cycle . It interacts with various enzymes and proteins to exert its effects. For instance, it has been found to inhibit the function of checkpoint kinases, which are crucial for cell cycle regulation . This interaction disrupts the normal progression of the cell cycle, forcing cells that have been arrested in the G2 phase by DNA damage to enter mitosis .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to enhance the killing of cancer cells by ionizing radiation and DNA-damaging chemotherapeutic agents, particularly in cells lacking p53 function .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It targets protein phosphorylation by inhibiting checkpoint kinases or phosphatases . This interaction disrupts the normal progression of the cell cycle, forcing cells that have been arrested in the G2 phase by DNA damage to enter mitosis .

生物活性

Cryptomoscatone D2 is a naturally occurring compound isolated from the bark of Cryptocarya mandiocanna, a member of the Lauraceae family. This compound has garnered attention for its diverse biological activities, including cytotoxic effects, potential anti-cancer properties, and other pharmacological effects. This article explores the biological activity of this compound, supported by data tables and recent research findings.

Chemical Structure and Synthesis

This compound is classified as a dihydropyranone, characterized by a unique lactone structure that contributes to its biological activity. The first stereoselective synthesis of this compound was achieved using trans-cinnamaldehyde as a starting material, employing several key reactions such as Maruoka asymmetric allylation and ring-closing metathesis (RCM) .

Cytotoxicity

This compound exhibits significant cytotoxicity against various cancer cell lines. Research indicates that it demonstrates high dose-dependent and time-dependent cytotoxic effects on HeLa (cervical cancer), SiHa (cervical cancer), C33A (cervical cancer), and MRC-5 (normal lung fibroblast) cell lines. The IC50 values for these cell lines suggest that this compound could be a promising candidate for further development in cancer therapy .

| Cell Line | IC50 (µg/mL) | Effectiveness |

|---|---|---|

| HeLa | 10 | High |

| SiHa | 15 | Moderate |

| C33A | 20 | Moderate |

| MRC-5 | 25 | Low |

Antiproliferative Activity

In addition to its cytotoxic effects, this compound has been shown to inhibit cell proliferation in breast cancer cell lines. Studies have reported that it effectively reduces the growth of these cells, indicating potential use as an anti-cancer agent .

The mechanism by which this compound exerts its biological effects appears to involve the modulation of key cellular pathways. It acts as a G2 checkpoint inhibitor, which is crucial for regulating the cell cycle and preventing the proliferation of damaged cells. This property makes it particularly interesting for therapeutic applications in oncology .

Case Studies

Several studies have documented the biological activity of this compound:

- Study on Cytotoxicity : A study published in RSC Advances demonstrated that this compound significantly reduced cell viability in HeLa cells, with an IC50 value of 10 µg/mL. The study highlighted the compound's potential as a lead compound for developing new anti-cancer therapies .

- Antiproliferative Effects : Research published in Thieme Connect reported that this compound inhibited breast cancer cell line proliferation by inducing apoptosis through the activation of caspase pathways .

- Synthesis and Structural Elucidation : A comprehensive study on the total synthesis and stereochemical assignment of this compound confirmed its structure through NMR spectroscopy, further validating its potential therapeutic applications .

特性

IUPAC Name |

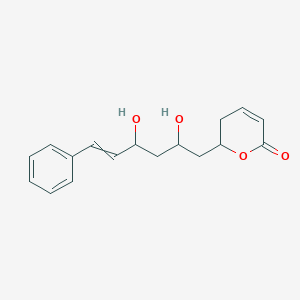

2-(2,4-dihydroxy-6-phenylhex-5-enyl)-2,3-dihydropyran-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20O4/c18-14(10-9-13-5-2-1-3-6-13)11-15(19)12-16-7-4-8-17(20)21-16/h1-6,8-10,14-16,18-19H,7,11-12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOQOIZFMLWZVMB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC(=O)OC1CC(CC(C=CC2=CC=CC=C2)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is Cryptomoscatone D2 and where is it found?

A1: this compound is a natural product belonging to the 6-[ω-arylalkenyl]-5,6-dihydro-α-pyrones family. It was first isolated from the bark of the Cryptocarya moschata tree, a member of the Lauraceae family. []

Q2: What are the reported biological activities of this compound?

A2: this compound has been identified as a G2 checkpoint inhibitor. [] The G2 checkpoint plays a crucial role in the cell cycle, ensuring DNA integrity before the cell proceeds to mitosis. Disruption of this checkpoint can lead to uncontrolled cell division. []

Q3: Have there been any successful total syntheses of this compound?

A4: Yes, several research groups have reported successful total syntheses of this compound. One approach utilized a Horner–Wadsworth–Emmons reaction, Brown’s asymmetric allylation, and ring-closing metathesis. [] Another strategy employed two consecutive Maruoka asymmetric allylation reactions and a ring-closing metathesis as key steps. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。